molecular formula C15H14O B8275706 3-Naphthalen-2-yl-cyclopent-2-enol

3-Naphthalen-2-yl-cyclopent-2-enol

Cat. No.: B8275706
M. Wt: 210.27 g/mol
InChI Key: AADYTUBUBKSJCV-UHFFFAOYSA-N
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Description

3-Naphthalen-2-yl-cyclopent-2-enol is a sophisticated chemical building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a naphthalene ring system linked to a functionalized cyclopentene core, making it a valuable scaffold for constructing complex molecules. This compound's primary research value lies in its role as a potential intermediate for the development of novel therapeutic agents. The naphthalene moiety is a common pharmacophore found in compounds with biological activity, and its fusion with a cyclopentene ring, a structure prevalent in various natural products and synthetic bioactive molecules, creates a versatile chiral framework. For instance, structurally related cyclopentene derivatives are key synthetic precursors to unnatural amino acids, which hold great potential in the pharmaceutical and bioactive compound industries . Furthermore, cyclopentene derivatives have been extensively explored as core structures in patented drug candidates, including those investigated as inhibitors of targets like KDM2B for oncology and CXCR2 for inflammatory diseases . Beyond pharmaceutical applications, the compound serves as a key intermediate in materials science. The cyclopentene ring is amenable to further chemical transformations, such as ring-opening metathesis polymerization (ROMP), a process used to create specialized polymers and functional materials . Researchers value this compound for its multifunctional reactivity, allowing for diversification at the hydroxyl group and the olefinic bond, enabling the synthesis of targeted libraries for drug discovery and materials development. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

3-naphthalen-2-ylcyclopent-2-en-1-ol

InChI

InChI=1S/C15H14O/c16-15-8-7-14(10-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10,15-16H,7-8H2

InChI Key

AADYTUBUBKSJCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Weight (g/mol) Functional Groups Key Features Applications/Reactivity
This compound ~212.3 (estimated) Cyclopentenol, naphthalene Conjugated diene, aromatic π-system Catalyst intermediate, Diels-Alder reactions
3-(1-Hydroxypent-2-en-3-yl)phenol 178.2 Phenol, hydroxylated alkenyl Linear alkenyl chain, high purity Research in supramolecular chemistry
2-Hydroxy-3-methyl-2-cyclopentenone (Cyclotene) 126.1 Cyclopentenone, methyl, hydroxyl Keto-enol tautomerism Flavoring agent, fragrance synthesis
2-(3-Methyl-2-buten-1-yl)-1-naphthol 386.4 Naphthol, prenyl group Prenyl substitution, high molecular weight Natural product synthesis
1-Methylcyclopentanol 100.16 Cyclopentanol, methyl Simple alicyclic alcohol Solvent, intermediate in organic synthesis

Structural Nuances and Reactivity

  • Aromatic vs. Alicyclic Systems: The naphthalene moiety in the target compound enhances π-π stacking interactions compared to phenol derivatives (e.g., 3-(1-Hydroxypent-2-en-3-yl)phenol) , which lack extended conjugation. This aromaticity may reduce solubility in polar solvents relative to aliphatic analogues like 1-Methylcyclopentanol .
  • Functional Group Diversity: Cyclotene contains a ketone group, enabling keto-enol tautomerism and nucleophilic reactivity, whereas the target compound’s hydroxyl group participates in hydrogen bonding (as per graph set analysis in hydrogen-bonded networks ).
  • Stereochemical Considerations: Enzyme-catalyzed kinetic resolution (e.g., in cyclopentenyl acetate derivatives ) highlights the importance of stereochemistry in similar compounds. The cyclopentenol ring in the target compound may exhibit enantiomer-specific interactions.

Physicochemical Properties

  • Molecular Weight and Solubility: The naphthalene group increases molecular weight compared to cyclopentanols (e.g., 1-Methylcyclopentanol ), likely reducing aqueous solubility.
  • Hydrogen Bonding : The hydroxyl group in the target compound facilitates stronger hydrogen bonding than methyl-substituted analogues (e.g., Cyclotene ), impacting crystallization behavior .

Q & A

Basic: What are the optimal synthetic routes for 3-Naphthalen-2-yl-cyclopent-2-enol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of naphthalene-derived compounds often involves coupling reactions or cyclization strategies. For example, derivatives like 2-(furan-2-yl)naphthalen-1-ol are synthesized via base-mediated alkylation (e.g., K₂CO₃ in DMF) with propargyl bromide, followed by purification using column chromatography . Key parameters for optimization include:

  • Base selection : K₂CO₃ is preferred for its mild basicity and solubility in polar aprotic solvents.
  • Reaction time : 2–4 hours under stirring at room temperature.
  • Work-up : Extraction with ethyl acetate and drying over anhydrous Na₂SO₄.
    Table 1 : Example Reaction Conditions
ReagentSolventTemperatureTimeYield (%)
K₂CO₃, Propargyl bromideDMFRT2 h~75–85

Basic: How is the crystal structure of this compound determined using X-ray crystallography?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Validation : WinGX and ORTEP for visualization and geometry checks .
Note : Data-to-parameter ratios >15:1 ensure reliability. For example, a recent study reported Rint=0.045R_{\text{int}} = 0.045 and wR2=0.125wR_2 = 0.125 .

Advanced: How can hydrogen bonding patterns in the crystal lattice inform intermolecular interactions and stability?

Methodological Answer:
Graph set analysis (GSA) is used to classify hydrogen bonds. For naphthalene derivatives:

  • Donor-acceptor distances : Typically 2.6–3.0 Å for O–H···O/N interactions.
  • Directionality : Etter’s rules predict motifs like R22(8)\text{R}_2^2(8) rings in carboxylic acids, but naphthalen-ol derivatives may form C(6)\text{C}(6) chains .
    Example : In 2-[3-(naphthalen-2-yl)phenyl]naphthalene, C–H···π interactions dominate, with graph set descriptors coded using PLATON .

Advanced: How can computational methods predict electronic properties and reactivity of this compound?

Methodological Answer:

  • Natural Population Analysis (NPA) : Assigns atomic charges via natural bond orbital (NBO) analysis. For naphthalene derivatives, the enol oxygen often carries a partial negative charge (δ0.45\delta^- \approx -0.45), influencing nucleophilic reactivity .
  • pKa prediction : Tools like ACD/Labs (SciFinder) estimate acidity; 2-naphthol derivatives have pKa9.5\text{p}K_a \approx 9.5, modified by substituents .
    Table 2 : Calculated Properties
PropertyMethodValue
Partial charge (O)NPA/NBO0.45-0.45
pKa\text{p}K_aACD/Labs V11.029.5±0.39.5 \pm 0.3

Advanced: How are structure-activity relationships (SAR) studied for antitumor derivatives of this compound?

Methodological Answer:
SAR studies involve:

Ring modification : Replace cyclopentenol with furan or phenyl rings to assess potency (e.g., IC₅₀ values against MCF-7 cells) .

Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity.

Assays : Use NCI-60 panels for broad screening; prioritize selectivity via toxicity indices (e.g., TI=IC50,normal/IC50,cancer\text{TI} = \text{IC}_{50,\text{normal}} / \text{IC}_{50,\text{cancer}}) .
Table 3 : Example SAR Data

DerivativeIC₅₀ (MCF-7, μM)Selectivity Index
Parent compound0.4512.5
2-Furan analog1.208.2

Advanced: How should researchers address contradictions in crystallographic or bioassay data?

Methodological Answer:

  • Crystallography : Check for twinning or disorder using R-factors (Rmerge<0.05R_{\text{merge}} < 0.05) and ADPs (ellipsoid axes < 0.1 Ų) .
  • Bioassays : Replicate experiments with blinded controls. For IC₅₀ discrepancies, assess cell line heterogeneity (e.g., MDA-MB-231 vs. MCF-7) .
  • Statistical tools : Use gPROMS or Harris-Stocker models for error propagation analysis .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles (ANSI Z87.1).
  • Waste disposal : Absorb spills with diatomite; incinerate at >1000°C .
  • Exposure limits : Follow PAC-1 (2.1 mg/m³) for respiratory protection .

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